4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile

Descripción general

Descripción

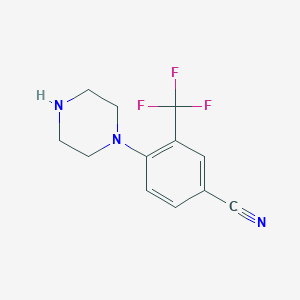

4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile is an organic compound that features a piperazine ring attached to a benzonitrile moiety with a trifluoromethyl group at the 3-position

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 7-fluoro-4-(1-piperazinyl)quinolines, have shown anti-tumor activity against human carcinoma cell lines . These cell lines express high levels of EGFR (Epidermal Growth Factor Receptor), suggesting that EGFR could be a potential target .

Mode of Action

Based on the information about structurally similar compounds, it can be hypothesized that this compound may interact with its targets, possibly egfr, leading to changes that inhibit tumor growth .

Biochemical Pathways

Given the potential anti-tumor activity, it can be inferred that this compound may affect pathways related to cell proliferation and survival .

Result of Action

Based on the potential anti-tumor activity of structurally similar compounds, it can be hypothesized that this compound may inhibit cell proliferation and induce cell death in tumor cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzonitrile with piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion to primary or secondary amines.

Substitution: Formation of various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

2.1. Oncology

One of the primary applications of this compound is in the treatment of chronic myeloid leukemia (CML). It acts as an inhibitor of the BCR-ABL fusion protein, which is responsible for the pathogenesis of CML. Studies have shown that derivatives containing the 4-(1-piperazinyl)-3-(trifluoromethyl)phenyl moiety enhance inhibitory potency against BCR-ABL T315I mutants, which are resistant to first-line therapies like imatinib .

Table 1: Inhibitory Potency Against BCR-ABL Mutants

| Compound | IC50 (nM) | Activity Against BCR-ABL T315I |

|---|---|---|

| 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile | <10 | Yes |

| Ponatinib | 0.51 | Yes |

| Compound I | 227 | Moderate |

| Compound 4a | <0.51 | Superior |

2.2. Protein Kinase Inhibition

The compound demonstrates significant activity in inhibiting various protein kinases, including c-KIT and PDGF-R, making it a candidate for treating other malignancies such as breast cancer and solid tumors . The inhibition of these kinases can disrupt cellular signaling pathways that promote tumor growth and survival.

Neurological Applications

Beyond oncology, there are emerging studies indicating potential applications in neurological disorders. The piperazine moiety is known for its ability to cross the blood-brain barrier, suggesting that derivatives of this compound might be effective in treating conditions like schizophrenia or depression by modulating neurotransmitter systems .

4.1. In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit potent anti-leukemic activity against K-562 cell lines, a standard model for CML research. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine substituent significantly affect potency against both wild-type and mutant forms of BCR-ABL .

4.2. In Vivo Studies

In vivo efficacy has been observed in animal models where treatment with this compound resulted in reduced tumor burden and prolonged survival rates in mice with CML xenografts . These findings support further clinical development.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Methyl-1-piperazinyl)-2-(trifluoromethyl)aniline

- 4-(1-Piperazinyl)aniline

- 4-(1-Piperazinyl)-2-(trifluoromethyl)benzonitrile

Uniqueness

4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds, making it a valuable molecule for targeted research and development.

Propiedades

IUPAC Name |

4-piperazin-1-yl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3/c13-12(14,15)10-7-9(8-16)1-2-11(10)18-5-3-17-4-6-18/h1-2,7,17H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAAUWXIUTZWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401231234 | |

| Record name | 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211518-64-7 | |

| Record name | 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211518-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.